![molecular formula C12H10N4O3S B3846457 5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone](/img/structure/B3846457.png)
5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone
Overview
Description
Thiosemicarbazones are a class of organic compounds characterized by the presence of a thiosemicarbazide moiety . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
Thiosemicarbazones can be synthesized from thiosemicarbazide and an appropriate carbonyl compound . The reaction typically involves the formation of a thiosemicarbazide intermediate, which then undergoes cyclization .Molecular Structure Analysis
The molecular structure of thiosemicarbazones can vary depending on the substituents attached to the thiosemicarbazide moiety . The presence of a chiral center at C4 is common, and the orientation of the carbonyl groups can also vary .Chemical Reactions Analysis
Thiosemicarbazones can undergo a variety of chemical reactions, including complexation with transition metals . These reactions can lead to changes in the properties of the thiosemicarbazone, potentially enhancing its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazones can vary widely depending on their structure. For example, the compound 1-(3-NITROPHENYL)ETHANONE THIOSEMICARBAZONE has a molecular weight of 238.27 and a linear formula of C9H10N4O2S .Mechanism of Action
The mechanism of action of thiosemicarbazones can vary depending on their structure and the biological activity being considered. For example, some thiosemicarbazones have been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological processes .
Safety and Hazards
As with any chemical compound, the safety and hazards associated with thiosemicarbazones depend on their specific structure. For example, 3-Nitrophenyl isocyanate, a compound with a nitrophenyl group similar to the one in your compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-4-5-11(19-10)8-2-1-3-9(6-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBHVMNLTVALLC-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.